4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine
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Overview
Description
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a unique structure with a nitrophenyl group, an indole moiety, and a benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Moiety: Starting from a suitable precursor, such as phenylhydrazine and an aldehyde, to form the indole ring.
Introduction of the Nitrophenyl Group: Nitration of a phenyl ring to introduce the nitro group.
Formation of the Benzodiazepine Core: Cyclization reactions involving appropriate amines and carbonyl compounds to form the benzodiazepine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzodiazepine moieties.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the indole or benzodiazepine rings.
Reduction: Amino derivatives from the reduction of the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets, such as receptors or enzymes.
Medicine: Potential pharmacological activities, including anxiolytic or anticancer properties.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example:
Binding to Receptors: It may interact with GABA receptors, similar to other benzodiazepines, leading to anxiolytic effects.
Enzyme Inhibition: It could inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: Modulation of signaling pathways involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic properties.
Nitrazepam: Another benzodiazepine with a nitro group, used as a hypnotic.
Indole Derivatives: Compounds like tryptophan or serotonin, which contain the indole moiety.
Uniqueness
4-(4-Nitrophenyl)-2-(2-phenyl-3H-indol-3-ylidene)-2,5-dihydro-1H-1,5-benzodiazepine is unique due to its combination of a nitrophenyl group, an indole moiety, and a benzodiazepine core. This unique structure may confer distinct pharmacological or chemical properties compared to other similar compounds.
Properties
CAS No. |
827347-68-2 |
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Molecular Formula |
C29H20N4O2 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-2-(2-phenyl-1H-indol-3-yl)-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C29H20N4O2/c34-33(35)21-16-14-19(15-17-21)26-18-27(31-25-13-7-6-12-24(25)30-26)28-22-10-4-5-11-23(22)32-29(28)20-8-2-1-3-9-20/h1-18,31-32H |
InChI Key |
JIZKRNVWKKRKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC(=NC5=CC=CC=C5N4)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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